![molecular formula C12H11N3OS2 B7498022 3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498022.png)
3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one, also known as ETP-46464, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific protein, which is involved in the regulation of cell growth and survival. In
Mechanism of Action
3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one inhibits the activity of a specific protein by binding to a specific site on the protein. This binding prevents the protein from functioning properly, which leads to cell death and tumor regression. The exact mechanism of action of 3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one is still being studied, but it is believed to involve the disruption of key signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one inhibits the activity of a specific protein, which leads to cell death and tumor regression. In vivo studies have shown that 3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one is well-tolerated and has a favorable pharmacokinetic profile. It has also been shown to have anti-inflammatory effects and to be effective against viral infections.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one is its potency and specificity. It has been shown to be a potent inhibitor of a specific protein, which makes it an attractive candidate for therapeutic development. However, one of the limitations of 3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one is its complex synthesis method, which may limit its availability for laboratory experiments.
Future Directions
There are many potential future directions for research on 3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one. One area of interest is the development of more efficient synthesis methods, which would make the compound more readily available for laboratory experiments. Another area of interest is the identification of other potential therapeutic applications for 3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one, such as in the treatment of inflammatory disorders and viral infections. Finally, future research could focus on the development of 3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one as a therapeutic agent, including preclinical and clinical studies to assess its safety and efficacy.
Synthesis Methods
The synthesis of 3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthesis begins with the preparation of 2-ethyl-4-methylthiazole-5-carboxylic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylthieno[2,3-d]pyrimidine to form the key intermediate, which is subsequently coupled with 2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)oxy]acetic acid to form 3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one.
Scientific Research Applications
3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of a specific protein, which is involved in the regulation of cell growth and survival. This protein is overexpressed in many types of cancer, and its inhibition has been shown to lead to cell death and tumor regression. 3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one has also been studied for its potential applications in other diseases, such as inflammatory disorders and viral infections.
properties
IUPAC Name |
3-[(2-ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c1-2-10-14-8(6-18-10)5-15-7-13-11-9(12(15)16)3-4-17-11/h3-4,6-7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBUEWUCNUPFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CN2C=NC3=C(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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